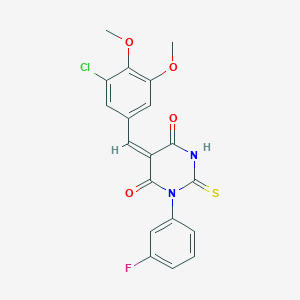![molecular formula C22H17Cl2F3N2O3S B286296 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B286296.png)
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide selectively targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. Inhibition of BTK by 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide leads to decreased activation of these pathways, resulting in apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects:
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical models, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have limited efficacy in B-cell malignancies that have developed resistance to BTK inhibitors.
Zukünftige Richtungen
There are several future directions for the development of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential strategy is to combine 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide with other anti-cancer agents to enhance its efficacy and overcome resistance. Another approach is to develop more potent and selective BTK inhibitors that have a longer half-life and fewer off-target effects. Finally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have potential applications in other diseases that involve aberrant B-cell signaling, such as autoimmune disorders and graft-versus-host disease.
Synthesemethoden
The synthesis of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine and 4-chlorobenzenesulfonyl chloride to form the intermediate 2-chlorobenzyl-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid to form 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cell lymphoma cells. 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Eigenschaften
Molekularformel |
C22H17Cl2F3N2O3S |
|---|---|
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c23-17-8-10-19(11-9-17)33(31,32)29(13-15-4-1-2-7-20(15)24)14-21(30)28-18-6-3-5-16(12-18)22(25,26)27/h1-12H,13-14H2,(H,28,30) |
InChI-Schlüssel |
SNNBLYDCAKSCFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)

![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)

![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)
![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)
![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)